5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a carboxamide group attached to a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the Perkin reaction or the use of palladium-catalyzed cyclization reactions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Cyanomethyl Group: The cyanomethyl group is typically introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the benzofuran derivative.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, often using reagents like ammonia or amines in the presence of coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in a variety of functionalized benzofurans.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes
Properties
IUPAC Name |
5-chloro-N-(cyanomethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-1-2-9-7(5-8)6-10(16-9)11(15)14-4-3-13/h1-2,5,10H,4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDAXMPTIAROPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Cl)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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